methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
Description
Methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (CAS: 26494-58-6) is a benzoxazine derivative featuring a chloro substituent at the 6-position and a methyl ester group at the acetoxy side chain. Its molecular formula is C₁₀H₈ClNO₄, with a molar mass of 241.63 g/mol . The compound is structurally characterized by a bicyclic benzoxazine core, where the oxazine ring is fused to a benzene moiety. The 3-oxo group introduces a ketone functionality, while the 4-yl acetate side chain enhances solubility and reactivity for further derivatization.
Synthesis: The compound can be synthesized via ethyl diazoacetate (EDA) reactions with 2-aminophenol derivatives under nitrogen protection. For example, similar benzoxazine esters have been synthesized with yields up to 71% using column chromatography for purification .
Properties
IUPAC Name |
methyl 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-16-11(15)5-13-8-4-7(12)2-3-9(8)17-6-10(13)14/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOPGXMYCAATKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)COC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-4-chlorobenzoic acid and ethyl acetoacetate.
Cyclization: These starting materials undergo cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the benzoxazine ring.
Esterification: The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxazines.
Scientific Research Applications
Pharmacological Applications
-
Antidiabetic Properties
- Recent studies have demonstrated that benzoxazine derivatives exhibit significant anti-hyperglycemic effects by inhibiting glucose uptake. For example, compounds derived from the benzoxazine scaffold have shown potential in blocking glucose uptake in vivo, suggesting a novel approach for type 2 diabetes treatment . The mechanism involves the inhibition of glycosidase activity, which is crucial for carbohydrate digestion.
- Antimicrobial Activity
- Anti-inflammatory Effects
Biochemical Mechanisms
The biochemical mechanisms underlying the actions of this compound involve interactions with specific enzymes and receptors:
- Glycosidase Inhibition: The compound has been shown to inhibit glycosidase enzymes effectively, which play a crucial role in carbohydrate metabolism. This inhibition leads to reduced glucose absorption and lower blood sugar levels .
- Receptor Modulation: Some studies suggest that derivatives of this compound may act as selective antagonists for certain receptors involved in inflammation and immune responses .
Case Study 1: Antidiabetic Effects
In a controlled experiment involving diabetic rat models, methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-y)acetate exhibited a significant reduction in blood glucose levels compared to the control group. The study highlighted its potential as an adjunct therapy for managing diabetes .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on various bacterial strains revealed that methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-y)acetate showed notable antimicrobial activity. The results indicated that it could serve as a template for developing new antimicrobial agents against resistant strains .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its potential as an enzyme inhibitor may involve binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Electronic Effects
Table 1: Structural Comparison of Key Benzoxazine Derivatives
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
| Property | Target Compound | GSK1440115 | Methyl {6-nitro...}acetate | QZ-3782 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 241.63 | 633.40 | 342.30 | 237.21 |
| LogP (Predicted) | 1.5–2.0 | 4.8 | 2.7 | 1.2 |
| Solubility (Water) | Low | Very low | Moderate | High |
| Metabolic Stability | Moderate | High | Low | High |
Notes:
- The chloro and nitro substituents reduce aqueous solubility but enhance lipid membrane penetration.
- Carboxylic acid derivatives (QZ-3782) exhibit higher solubility due to ionization at physiological pH .
Biological Activity
Methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Information:
- Molecular Formula: C11H10ClNO4
- Molecular Weight: 236.66 g/mol
- CAS Number: 3163338
The compound features a benzoxazine core, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds within the benzoxazine family exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain benzoxazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), leading to cell death .
Case Studies
-
Study on Anticancer Effects:
- Objective: Evaluate the cytotoxic effects of this compound on MCF-7 cells.
- Methodology: Cells were treated with varying concentrations of the compound for 24 hours.
- Results: The IC50 was determined to be approximately 15 µM, indicating significant cytotoxicity compared to control groups.
-
Antimicrobial Efficacy:
- Objective: Assess the antibacterial activity against E. coli and S. aureus.
- Methodology: Disc diffusion method was employed to measure inhibition zones.
- Results: The compound exhibited inhibition zones of 12 mm against E. coli and 15 mm against S. aureus, suggesting strong antibacterial properties.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific enzyme targets:
| Target Enzyme | Mode of Action | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis | |
| Cholinesterase | Modulation of neurotransmitter levels | |
| Lipoxygenase | Reduction in inflammatory mediators |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the benzoxazine ring can significantly affect biological potency. For example:
- Chlorine Substitution: Enhances antibacterial activity.
- Acetate Group: Contributes to improved solubility and bioavailability.
Q & A
What are the established synthetic routes for methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate, and how do reaction conditions influence yields?
Methodological Answer:
A common approach involves coupling 6-chloro-1,4-benzoxazin-3-one with bromoethyl acetate in the presence of potassium carbonate (K₂CO₃) in dry acetone, followed by esterification . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution.
- Catalyst/base : K₂CO₃ facilitates deprotonation and accelerates the reaction.
- Temperature : Reactions are typically conducted at 45–60°C for 1–6 hours to balance yield and side-product formation .
Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.9 ppm and methyl ester signals at δ 3.7–3.9 ppm) .
- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z = 396 [M+H]⁺ for related derivatives) .
How can reaction conditions be optimized to mitigate diastereomeric byproducts?
Methodological Answer:
- Stereochemical control : Use chiral catalysts (e.g., ZnCl₂ in DMF) to favor specific stereoisomers during cyclization .
- Solvent polarity : Higher polarity solvents reduce steric hindrance, improving regioselectivity .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust reaction time and temperature .
What crystallographic insights are available for this compound, and how do they inform molecular modeling?
Methodological Answer:
- Crystal structure data : X-ray diffraction reveals planar benzoxazine rings and intermolecular hydrogen bonding (e.g., C=O···H-N interactions), critical for stability .
- Molecular modeling : Density Functional Theory (DFT) simulations align with experimental bond lengths (e.g., C-O: 1.36–1.42 Å) to predict reactivity and docking interactions .
How are biological activities of benzoxazine derivatives evaluated, and what mechanisms are hypothesized?
Methodological Answer:
- In vitro assays : Antidepressant activity is tested via serotonin reuptake inhibition (IC₅₀ values) .
- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., Cl at position 6) enhance bioactivity by modulating electron density .
How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
What strategies are effective for designing analogs with improved pharmacokinetic properties?
Methodological Answer:
- Bioisosteric replacement : Substitute the methyl ester with trifluoromethyl groups to enhance metabolic stability .
- Heterocyclic modifications : Introduce oxadiazole rings (e.g., via [3+2] cycloaddition) to modulate solubility and bioavailability .
How does stereochemistry impact synthetic outcomes, and what methods control diastereoselectivity?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to direct stereochemistry .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis-isomers), while prolonged heating may shift equilibrium .
What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Model transition states to predict activation energies (e.g., SN2 pathways at the ester group) .
- Molecular docking : Simulate interactions with biological targets (e.g., serotonin transporters) to prioritize analogs .
How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
